1-Phenylethanol-1,2-13C2

Catalog No.
S1938338
CAS No.
285138-87-6
M.F
C8H10O
M. Wt
124.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenylethanol-1,2-13C2

CAS Number

285138-87-6

Product Name

1-Phenylethanol-1,2-13C2

IUPAC Name

1-phenyl(1,2-13C2)ethanol

Molecular Formula

C8H10O

Molecular Weight

124.15 g/mol

InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1+1,7+1

InChI Key

WAPNOHKVXSQRPX-SPBYTNOZSA-N

SMILES

CC(C1=CC=CC=C1)O

Canonical SMILES

CC(C1=CC=CC=C1)O

Isomeric SMILES

[13CH3][13CH](C1=CC=CC=C1)O

Carbon-13 is a stable isotope of carbon, meaning it does not undergo radioactive decay. There are several reasons why researchers might use 1-Phenylethanol-1,2-13C2 in scientific investigations:

  • Metabolic studies

    1-Phenylethanol is a naturally occurring compound found in many plants and fruits. By tracing the fate of ¹³C-labeled 1-phenylethanol in an organism, researchers can investigate its metabolism and biochemical pathways [].

  • Nuclear magnetic resonance (NMR) spectroscopy

    ¹³C NMR spectroscopy is a powerful analytical technique used to study the structure and dynamics of molecules. The presence of ¹³C isotopes in 1-Phenylethanol-1,2-13C2 can simplify the NMR spectrum, making it easier to identify and characterize the molecule [].

  • Internal standard for mass spectrometry

    In mass spectrometry experiments, an internal standard is a compound added to a sample in a known amount. The measured mass of the internal standard is used to calibrate the mass spectrometer and ensure the accuracy of the measurements for other components in the sample. 1-Phenylethanol-1,2-13C2 can be used as an internal standard for mass spectrometry experiments involving 1-phenylethanol [].

1-Phenylethanol-1,2-13C2 is an isotopically labeled compound, specifically a derivative of 1-phenylethanol where the carbon atoms at positions 1 and 2 are replaced with carbon-13 isotopes. This compound has the molecular formula C8H10OC_8H_{10}O and a molecular weight of approximately 124.15 g/mol. It is primarily utilized in scientific research to study metabolic pathways and reaction mechanisms due to its unique isotopic labeling capabilities, making it valuable for applications in nuclear magnetic resonance spectroscopy and metabolic tracing studies .

1-Phenylethanol-1,2-13C2 itself likely doesn't have a specific mechanism of action. Its primary function is as a tracer molecule in scientific research. When introduced into a biological system, it follows the same metabolic pathways as the unlabeled 1-phenylethanol. By tracking the ¹³C enrichment using NMR, researchers can gain insights into various cellular processes, including:

  • Metabolic flux analysis: Measuring the rates of specific reactions within a metabolic pathway [].
  • Pathway identification: Determining the route a particular molecule takes through a series of biochemical reactions [].

  • Oxidation: This compound can be oxidized to form acetophenone using oxidizing agents such as manganese dioxide or potassium permanganate.
  • Reduction: It can be reduced to ethylbenzene through hydrogenation processes, typically involving palladium or platinum catalysts.
  • Substitution: The hydroxyl group in 1-phenylethanol-1,2-13C2 can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the reaction conditions and reagents used .

Common Reagents and Conditions

  • Oxidation: Manganese dioxide, potassium permanganate.
  • Reduction: Hydrogen gas with palladium or platinum catalysts.
  • Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

  • Oxidation: Acetophenone.
  • Reduction: Ethylbenzene.
  • Substitution: Various substituted phenylethyl derivatives depending on the substituent introduced.

The biological activity of 1-phenylethanol-1,2-13C2 is closely related to its non-isotopically labeled counterpart, 1-phenylethanol. The latter is known for its involvement in the formation of aroma compounds in plants and has been studied for its potential antimicrobial properties. As an isotopically labeled compound, 1-phenylethanol-1,2-13C2 is primarily used in proteomics research to trace metabolic pathways and understand biochemical processes in living organisms .

Pharmacokinetics

The pharmacokinetic properties of 1-phenylethanol-1,2-13C2 include:

  • Boiling Point: Approximately 204 °C.
  • Melting Point: Between 19 °C and 20 °C.
  • Density: Approximately 1.030 g/mL at 25 °C .

The synthesis of 1-phenylethanol-1,2-13C2 typically involves methods that incorporate carbon-13 isotopes into the phenylethanol structure. One common approach includes:

  • Starting from Benzene: Benzene can be functionalized through electrophilic aromatic substitution to introduce hydroxyl groups followed by isotopic labeling at specific positions using carbon dioxide labeled with carbon-13.
  • Using Precursor Compounds: The synthesis may also involve starting from acetophenone or other derivatives where carbon atoms are selectively replaced with carbon-13 during the reaction process .

Research involving interaction studies of 1-phenylethanol-1,2-13C2 focuses on its behavior in various biochemical environments. It can be used to trace interactions between different metabolites and enzymes within biological systems. The stable isotope labeling allows researchers to monitor the fate of this compound during metabolic transformations and understand its role within complex biological networks .

Several compounds are structurally or functionally similar to 1-phenylethanol-1,2-13C2. Here are some notable examples:

Compound NameDescriptionUnique Features
1-PhenylethanolNon-isotopically labeled version of the compound.Commonly used as a solvent and fragrance component.
2-PhenylethanolIsomer with hydroxyl group on the second carbon.Known for its floral scent; used in perfumery.
1-Phenylethanol-1-13CLabeled only at the first carbon atom.Useful for specific NMR studies focusing on one site.
1-Phenylethanol-2-13CLabeled only at the second carbon atom.Provides insights into reactions involving this position.

Uniqueness

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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